4-ethoxy-3-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
Description
The compound 4-ethoxy-3-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring:
- 4-ethoxy and 3-fluoro substituents on the benzene ring.
- A thiophen-3-yl moiety linked via an ethyl chain to a 4-methylpiperazine group on the sulfonamide nitrogen.
The ethoxy group enhances lipophilicity compared to methoxy analogs, while the piperazine and thiophene moieties contribute to hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O3S2/c1-3-26-19-5-4-16(12-17(19)20)28(24,25)21-13-18(15-6-11-27-14-15)23-9-7-22(2)8-10-23/h4-6,11-12,14,18,21H,3,7-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIREQXMBCJDRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCN(CC3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethoxy-3-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Common Name | 4-ethoxy-3-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide |
| CAS Number | 955237-04-4 |
| Molecular Formula | C19H26FN3O3S2 |
| Molecular Weight | 427.6 g/mol |
The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors, leading to diverse biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity.
Anticancer Activity
Research has indicated that compounds similar to 4-ethoxy-3-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide exhibit significant anticancer properties. The compound demonstrates cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical cancer) | 18.5 |
| CaCo-2 (Colon cancer) | 22.7 |
| H9c2 (Heart myoblast) | 25.0 |
These values suggest that the compound can effectively inhibit cell proliferation in these cancer types .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated an MIC (Minimum Inhibitory Concentration) of:
| Bacteria | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.2 |
| Pseudomonas aeruginosa | 62.5 |
These results indicate its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .
Case Studies
Several studies have evaluated the biological activity of this compound:
- Cytotoxicity Study : A study involving the treatment of various cancer cell lines with the compound demonstrated significant inhibition of cell viability, suggesting its potential as a chemotherapeutic agent.
- Antimicrobial Efficacy : In vitro assays showed that the compound effectively inhibited the growth of pathogenic bacteria, indicating its utility in developing new antibiotics.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-ethoxy-3-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide exhibit significant anticancer properties. For instance, studies on related sulfonamides have shown their ability to inhibit various cancer cell lines effectively. A notable study found that modifications in the sulfonamide structure could enhance selectivity and potency against specific cancer types, suggesting that further exploration of this compound could yield promising results in cancer therapy .
Antimicrobial Properties
Sulfonamide derivatives are well-known for their antimicrobial properties. The compound's structure suggests potential efficacy against bacterial infections, particularly those resistant to conventional antibiotics. In vitro studies have demonstrated that certain sulfonamides can inhibit the growth of multidrug-resistant strains of bacteria, indicating a viable path for developing new antimicrobial agents from this class of compounds .
Neurological Applications
The presence of a piperazine moiety in the compound hints at possible applications in treating neurological disorders. Piperazine derivatives have been studied extensively for their effects on serotonin receptors, which are crucial in managing conditions like depression and anxiety. The compound's ability to interact with these receptors could be investigated further for its therapeutic potential .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations on the Benzene Ring
a) 3-fluoro-4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
- Key Difference : Methoxy at position 4 vs. ethoxy in the target compound.
- IR and NMR data from similar sulfonamides (e.g., νC=O at ~1663–1682 cm⁻¹) confirm structural integrity .
b) 4-ethoxy-3-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
Variations in the N-Substituent
a) 3-ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide
- Key Difference : Benzamide core (vs. benzenesulfonamide) with a trifluoromethyl group.
- Impact : The trifluoromethyl group increases electronegativity and metabolic stability. The absence of a sulfonamide may reduce binding to sulfonamide-sensitive targets .
b) N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide
Heterocyclic Additions and Tautomerism
a) 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones
Comparative Data Table
Q & A
Q. What are the key synthetic challenges in preparing the piperazine-thiophene-ethyl benzenesulfonamide core of this compound?
The synthesis involves multi-step reactions, including:
- Coupling of thiophene and piperazine moieties : Thiophene-3-yl groups are often introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., using Pd(PPh₃)₄) .
- Sulfonamide formation : Reacting the amine group of the piperazine-thiophene-ethyl intermediate with a sulfonyl chloride derivative (e.g., 4-ethoxy-3-fluorobenzenesulfonyl chloride) in the presence of a base like triethylamine or K₂CO₃ in anhydrous dichloromethane .
- Purification challenges : Due to the compound’s hydrophobicity, reverse-phase HPLC or silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane) is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s stereochemistry and functional groups?
- NMR : ¹H and ¹³C NMR can confirm the presence of ethoxy (δ ~1.3 ppm for CH₃, δ ~4.1 ppm for OCH₂), fluoro (¹⁹F NMR at δ ~-110 to -120 ppm), and piperazine protons (δ ~2.5–3.5 ppm) .
- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., [M+H]⁺ expected for C₂₀H₂₈F₃N₃O₃S₂) .
- X-ray crystallography : Resolves stereochemical ambiguity in the piperazine-thiophene-ethyl backbone, particularly for chiral centers .
Q. What preliminary biological assays are recommended to evaluate this compound’s therapeutic potential?
- Enzyme inhibition assays : Test against kinases or proteases due to the sulfonamide group’s affinity for catalytic pockets (e.g., using fluorescence-based assays with ATP analogs) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility and stability : Assess pharmacokinetic properties via HPLC under physiological pH (e.g., PBS buffer at pH 7.4) .
Advanced Research Questions
Q. How can reaction path search methods (e.g., quantum chemical calculations) optimize the synthesis of the thiophene-piperazine intermediate?
- Computational workflow :
Use density functional theory (DFT) to model transition states and identify energy barriers for coupling reactions .
Apply machine learning to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd vs. Cu) based on electronic parameters .
Validate predictions with small-scale experiments (e.g., 10–50 mg trials) .
- Case study : A similar approach reduced reaction steps for a trifluoromethyl-pyridine sulfonamide by 40% while improving yield from 55% to 82% .
Q. How should researchers resolve contradictions in biological activity data across different assay conditions?
- Controlled variable analysis :
| Variable | Impact Example | Mitigation Strategy |
|---|---|---|
| pH | Reduced solubility at pH < 6 alters bioavailability | Standardize buffers (e.g., HEPES at pH 7.4) |
| Redox conditions | Thiophene oxidation to sulfoxide under H₂O₂ exposure | Add antioxidants (e.g., ascorbic acid) |
| Protein binding | Serum albumin interactions mask efficacy in vitro | Use serum-free media or adjust protein concentration |
Q. What strategies enhance metabolic stability of the 4-ethoxy-3-fluorobenzenesulfonamide moiety in vivo?
- Structural modifications :
- Replace the ethoxy group with a methoxy or cyclopropyloxy group to reduce CYP450-mediated oxidation .
- Introduce deuterium at benzylic positions to slow metabolism (e.g., C-D bonds in the ethyl linker) .
Methodological Guidance
Design of Experiments (DoE) for optimizing reaction yield and purity
- Factors to test :
| Factor | Range |
|---|---|
| Temperature | 60–100°C |
| Catalyst loading | 1–5 mol% |
| Reaction time | 12–48 hrs |
- Response surface methodology (RSM) : A central composite design identified 80°C, 3 mol% Pd(OAc)₂, and 24 hrs as optimal for a related sulfonamide synthesis, achieving 89% yield .
Advanced binding studies to elucidate target interactions
- Surface plasmon resonance (SPR) : Immobilize the compound on a CM5 chip and measure binding kinetics (ka/kd) with recombinant proteins (e.g., kinases) .
- Molecular dynamics simulations : Simulate docking poses in GROMACS to identify key hydrogen bonds (e.g., sulfonamide-O with Lys123) and hydrophobic contacts (piperazine with Phe256) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
